

# Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: *4-Bromobenzenesulfonyl chloride*

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This document provides detailed procedures for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid, a key intermediate in the development of boronate affinity chromatography materials and other applications in medicinal chemistry. The protocols outlined are based on established synthetic routes, ensuring reproducibility and high-purity yields.

## Overview

The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid is a two-step process. The first step involves the reaction of **4-bromobenzenesulfonyl chloride** with allylamine to form the intermediate, N-allyl-4-bromobenzenesulfonamide. The subsequent step is a lithium-halogen exchange followed by borylation to yield the final product. This method is efficient and provides the target compound with good yield and purity.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and its intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Spectroscopic Data
N-allyl-4-bromobenzenesulfonamide	<chem>C9H10BrNO2S</chem>	276.15	90	58-60	<sup>1</sup> H NMR (CDCl <sub>3</sub> ), <sup>13</sup> C NMR (CDCl <sub>3</sub> )
4-(N-allylsulfamoyl)phenylboronic acid	<chem>C9H12BNO4S</chem>	241.08	70	116-118	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> ), <sup>13</sup> C NMR (DMSO-d <sub>6</sub> ), IR (KBr)

## Experimental Protocols

### Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

This procedure details the synthesis of the sulfonamide intermediate.

Materials:

- **4-Bromobenzenesulfonyl chloride**
- Allylamine
- Triethylamine
- Acetonitrile
- Chloroform
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ethanol
- Water

**Procedure:**

- To a stirred solution of **4-bromobenzenesulfonyl chloride** (12.8 g, 50 mmol) and 5 ml of triethylamine in 100 ml of acetonitrile in an ice-bath, slowly add 10 ml of allylamine.[1]
- Stir the mixture at room temperature for 2 hours.[1]
- Evaporate the solvent under reduced pressure.[1]
- Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO<sub>4</sub>.[1]
- Remove the solvent under reduced pressure to afford a pale yellow solid.[1]
- Recrystallize the solid compound from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide as colorless crystals.[1]

**Characterization Data for N-allyl-4-bromobenzenesulfonamide:**

- Yield: 12.4 g (90%)[1]
- Melting Point: 58-60°C[1]
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.75 (d, 2H), 7.66 (d, 2H), 5.72 (m, 1H), 5.19 (q, 2H), 5.08 (q, 2H), 3.62 (d, 2H)[1]
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 139.8, 132.7, 132.4, 128.7, 127.6, 117.9, 45.7[1]

## Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This procedure describes the conversion of the intermediate to the final boronic acid product.

**Materials:**

- N-allyl-4-bromobenzenesulfonamide
- Dry Tetrahydrofuran (THF)

- Dry Toluene
- Triisopropyl borate
- n-Butyllithium (1.6 M in hexane)
- Chloroform
- Diethyl ether
- Argon atmosphere

Procedure:

- In a dry ice-acetone bath, to a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4/1, v/v), slowly add triisopropyl borate (48 ml, 0.20 mol) under an argon atmosphere.[1]
- The subsequent steps for the completion of the reaction to yield 4-(N-allylsulfamoyl)phenylboronic acid involve workup and purification. The organic layer is separated, dried over anhydrous  $\text{MgSO}_4$ , and evaporated to dryness under reduced pressure.[1]
- The residue is stirred with 30 ml of chloroform, from which a white powder precipitates. This powder is then filtered, washed with diethyl ether, and dried to afford the final product.[1]

Characterization Data for 4-(N-allylsulfamoyl)phenylboronic acid:

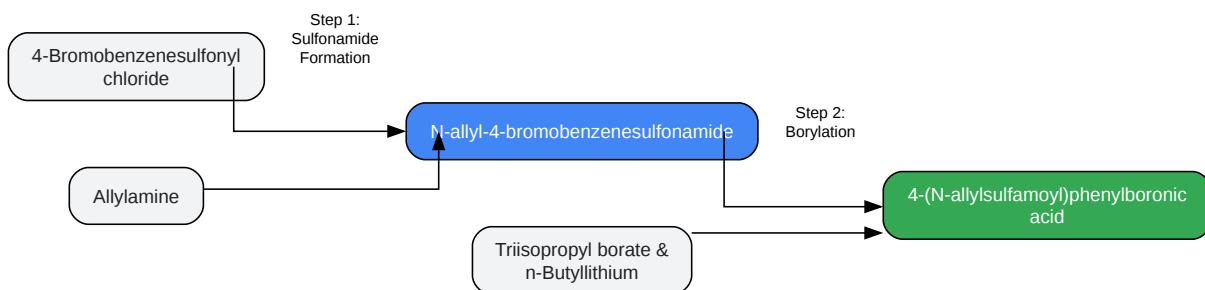
- Yield: 6.8 g (70%)[1]
- Melting Point: 116-118°C[1]
- IR (KBr): 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090  $\text{cm}^{-1}$ [1]
- $^1\text{H}$  NMR (DMSO- $d_6$ ):  $\delta$  7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (q, 1H), 5.12 (q, 1H), 3.62 (m, 2H)[1]
- $^{13}\text{C}$  NMR (DMSO- $d_6$ ):  $\delta$  133.8, 133.6, 125.4, 115.8, 45.1[1]

- pKa:  $7.4 \pm 0.1$  [1]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.



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Caption: Reaction scheme for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.

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## References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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